molecular formula C13H14N2O3S B5042731 5-(3,4-dimethoxybenzylidene)-2-imino-3-methyl-1,3-thiazolidin-4-one

5-(3,4-dimethoxybenzylidene)-2-imino-3-methyl-1,3-thiazolidin-4-one

Cat. No.: B5042731
M. Wt: 278.33 g/mol
InChI Key: SJUUDWPHJOVBMK-IUIMFOADSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3,4-dimethoxybenzylidene)-2-imino-3-methyl-1,3-thiazolidin-4-one is a useful research compound. Its molecular formula is C13H14N2O3S and its molecular weight is 278.33 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 278.07251349 g/mol and the complexity rating of the compound is 411. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-2-imino-3-methyl-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3S/c1-15-12(16)11(19-13(15)14)7-8-4-5-9(17-2)10(6-8)18-3/h4-7,14H,1-3H3/b11-7-,14-13?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJUUDWPHJOVBMK-IUIMFOADSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=CC2=CC(=C(C=C2)OC)OC)SC1=N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=O)/C(=C/C2=CC(=C(C=C2)OC)OC)/SC1=N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

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